6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone
Overview
Description
FK-664 is a small molecule drug developed by Astellas Pharma, Inc. It is known for its potent cardiotonic and vasodilating properties, making it a promising candidate for the treatment of heart failure. The compound has a molecular formula of C24H29N3O3 and is classified as a leukotriene inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FK-664 involves multiple steps, starting with the preparation of the core pyrimidinone structure. The key intermediate, (E)-6-(3,4-dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone, is synthesized through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents, such as methanol and dichloromethane, and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of FK-664 follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors and continuous flow processes to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
FK-664 undergoes various chemical reactions, including:
Oxidation: FK-664 can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to its corresponding reduced forms.
Substitution: FK-664 can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of FK-664 can yield oxides, while reduction can produce reduced derivatives .
Scientific Research Applications
Chemistry: FK-664 is used as a model compound in studies of cardiotonic agents and vasodilators.
Biology: The compound is investigated for its effects on cardiovascular function and systemic capacitance vessels.
Medicine: FK-664 shows promise as a treatment for heart failure due to its positive inotropic and vasodilating properties.
Industry: The compound’s unique chemical structure makes it a valuable candidate for the development of new cardiovascular drugs
Mechanism of Action
FK-664 exerts its effects through multiple mechanisms:
Cardiotonic Effect: FK-664 increases the contractile force of the heart muscle, improving cardiac output.
Vasodilation: The compound dilates systemic capacitance vessels, reducing pre-load and total peripheral resistance.
Leukotriene Inhibition: FK-664 inhibits leukotriene pathways, which play a role in inflammation and cardiovascular function
Comparison with Similar Compounds
FK-664 is unique among cardiotonic agents due to its dual action as a cardiotonic and vasodilator. Similar compounds include:
Enoximone: Another cardiotonic agent, but FK-664 has a higher potency.
Milrinone: A cardiotonic agent with similar vasodilating properties, but FK-664 shows a more significant reduction in mean circulatory pressure.
Nifedipine: A calcium channel blocker with vasodilating properties, but FK-664 has additional cardiotonic effects .
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-4-(2,4,6-trimethylphenyl)iminopyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-8-27-19(18-9-10-20(29-6)21(13-18)30-7)14-22(26(5)24(27)28)25-23-16(3)11-15(2)12-17(23)4/h9-14H,8H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGHXRNCHYRYRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=NC2=C(C=C(C=C2C)C)C)N(C1=O)C)C3=CC(=C(C=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94936-90-0 | |
Record name | FK 664 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094936900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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